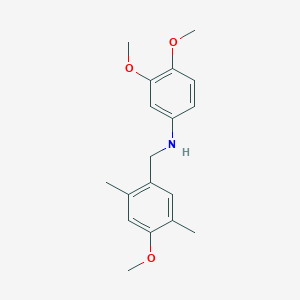![molecular formula C16H22N4O B5854988 2-(2-methyl-1H-benzimidazol-1-yl)-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B5854988.png)
2-(2-methyl-1H-benzimidazol-1-yl)-N-[2-(1-pyrrolidinyl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methyl-1H-benzimidazol-1-yl)-N-[2-(1-pyrrolidinyl)ethyl]acetamide, commonly known as meclizine, is a medication used to treat motion sickness and vertigo. It belongs to the class of antihistamines and is known to inhibit the histamine H1 receptor.
作用機序
Meclizine acts as an antagonist of the histamine H1 receptor, which is involved in the regulation of several physiological processes, including the immune response, inflammation, and circadian rhythm. By inhibiting this receptor, meclizine reduces the symptoms of motion sickness and vertigo.
Biochemical and Physiological Effects:
Meclizine has been shown to have several biochemical and physiological effects. It has been found to reduce the release of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and increase the levels of anti-inflammatory cytokines, such as interleukin-10. Meclizine has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and reduce the levels of oxidative stress markers, such as malondialdehyde.
実験室実験の利点と制限
Meclizine has several advantages for lab experiments. It is readily available and relatively inexpensive. It has a well-established safety profile and is generally well-tolerated by humans. However, meclizine has some limitations for lab experiments. It has a short half-life and may require multiple doses to achieve therapeutic effects. It may also have off-target effects on other receptors, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on meclizine. One area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Further research is also needed to elucidate the molecular mechanisms underlying the anti-inflammatory and antioxidant effects of meclizine.
Conclusion:
In conclusion, meclizine is a medication used to treat motion sickness and vertigo. It has been extensively studied for its therapeutic effects and has several biochemical and physiological effects. Meclizine has advantages and limitations for lab experiments and has several future directions for research. Further research is needed to fully understand the potential therapeutic applications of meclizine.
合成法
Meclizine is synthesized by reacting 2-methyl-1,2-diaminobenzene with 2-chloro-N-(2-pyrrolidin-1-ylethyl)acetamide in the presence of a base. The reaction takes place in a solvent such as ethanol or methanol. The resulting product is then purified by recrystallization to obtain meclizine as a white crystalline powder.
科学的研究の応用
Meclizine has been extensively studied for its therapeutic effects on motion sickness, vertigo, and nausea. It has also been investigated for its potential use in the treatment of other medical conditions such as anxiety, depression, and Alzheimer's disease. Meclizine has been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various inflammatory diseases.
特性
IUPAC Name |
2-(2-methylbenzimidazol-1-yl)-N-(2-pyrrolidin-1-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-13-18-14-6-2-3-7-15(14)20(13)12-16(21)17-8-11-19-9-4-5-10-19/h2-3,6-7H,4-5,8-12H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXSRPIPLXMOGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(=O)NCCN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methyl-1H-benzimidazol-1-yl)-N-[2-(1-pyrrolidinyl)ethyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[({[(2-phenyl-4-quinolinyl)carbonyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B5854919.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylacetamide](/img/structure/B5854921.png)

![4-bromo-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one O-acetyloxime](/img/structure/B5854933.png)

![2-{[4-(phenoxymethyl)benzoyl]amino}benzamide](/img/structure/B5854943.png)
![methyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5854948.png)




![4-methoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5854984.png)
![ethyl 5-(aminocarbonyl)-2-[(cyclohexylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5854989.png)
